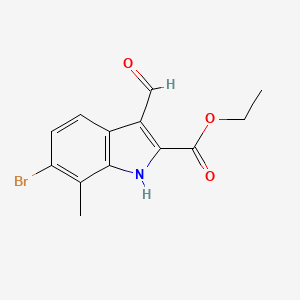
Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmaceutical importance due to their presence in many natural products and drugs.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-bromo-7-methylindole as the starting material.
Formylation Reaction: The indole undergoes formylation at the 3-position using reagents like formyl chloride or formic acid in the presence of a catalyst.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester derivative.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective and efficient catalysts, and optimizing reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation at the methyl group to form the corresponding alcohol or carboxylic acid.
Reduction: Reduction reactions can convert the formyl group to a methylene group.
Substitution: Bromine at the 6-position can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylic acid.
Reduction: 6-bromo-3-methyl-7-methyl-1H-indole-2-carboxylate.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is used as an intermediate in the synthesis of more complex indole derivatives, which are important in organic synthesis.
Biology: Indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound and its derivatives are studied for their potential use in developing new pharmaceuticals, particularly in the treatment of diseases such as HIV and cancer.
Industry: The compound is used in the chemical industry for the production of dyes, perfumes, and other fine chemicals.
Mechanism of Action
The mechanism by which Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate exerts its effects depends on its specific biological target. For example, in the case of anticancer activity, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The molecular targets and pathways involved would vary based on the specific application and derivative.
Comparison with Similar Compounds
Ethyl 7-bromo-1H-indole-2-carboxylate
Ethyl 6-bromo-1H-indole-2-carboxylate
Ethyl 3-formyl-1H-indole-2-carboxylate
Uniqueness: Ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is unique due to the presence of both bromine and formyl groups on the indole ring, which can lead to diverse chemical reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure allows for a wide range of chemical transformations and biological activities, making it an important compound in both research and industry.
Properties
IUPAC Name |
ethyl 6-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(17)12-9(6-16)8-4-5-10(14)7(2)11(8)15-12/h4-6,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHHOHMIROJXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=C(C=C2)Br)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


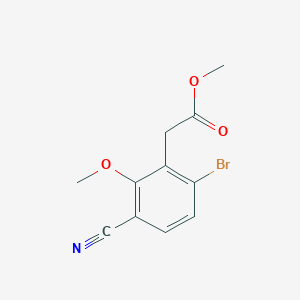
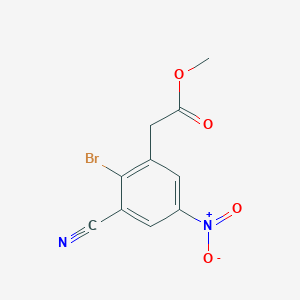


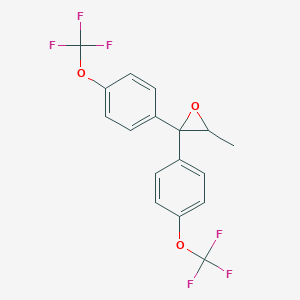



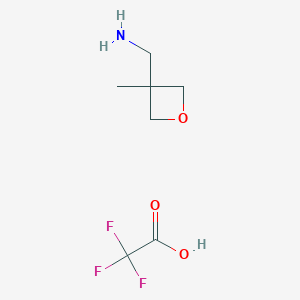
![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)
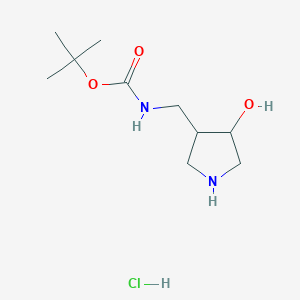
![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1486328.png)

![3-{[(4-Chlorophenyl)methyl]amino}benzonitrile](/img/structure/B1486330.png)
